Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with suitable fluorinating agents.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride method.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, ambient temperature.
Reduction: LiAlH4, H2, catalysts like palladium on carbon (Pd/C).
Substitution: Amines, halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs targeting various diseases, including infections and cancer.
Industry: Its derivatives are used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific structural features, such as the presence of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. Similar compounds include:
Ethyl (6-chloroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (imidazo[1,2-a]pyridin-2-yl)acetate: Lacks the fluorine atom.
Ethyl (6-fluoroimidazo[1,2-b]pyridazine-2-yl)acetate: Similar core structure but with a different heterocyclic ring system.
These compounds may exhibit different biological activities and properties due to variations in their chemical structures.
Properties
IUPAC Name |
ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJARUKLKYSWXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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